4-(Aminophenoxy)quinoline
Description
Structural Characterization of 4-(Aminophenoxy)quinoline
Molecular Architecture and Crystallographic Analysis
The molecular structure of this compound consists of a quinoline ring (a fused benzene-pyridine system) linked via an oxygen atom to an aminophenyl group. The IUPAC name, 2-quinolin-4-yloxyaniline, reflects this connectivity. The compound’s SMILES notation, $$ \text{C1=CC=C2C(=C1)C(=CC=N2)OC3=CC=CC=C3N} $$, highlights the quinoline moiety (C1–C9, N1) and the aminophenoxy substituent (O1, C10–C15, N2).
While direct crystallographic data for this compound are limited, analogous quinoline derivatives exhibit monoclinic systems with space group $$ P2_1/n $$ and unit cell parameters such as $$ a = 7.875(4) \, \text{Å} $$, $$ b = 13.165(6) \, \text{Å} $$, and $$ c = 13.295(6) \, \text{Å} $$ . For example, 4-amino-2-methyl-8-(trifluoromethyl)quinoline displays a dihedral angle of 3.08° between its triazole and phenyl rings, suggesting near-planarity. This planar configuration likely extends to this compound, facilitating π-π stacking interactions in solid-state structures.
Table 1: Molecular Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}{15}\text{H}{12}\text{N}_{2}\text{O} $$ |
| Molecular Weight | 236.27 g/mol |
| IUPAC Name | 2-quinolin-4-yloxyaniline |
| SMILES | $$ \text{C1=CC=C2C(=C1)C(=CC=N2)OC3=CC=CC=C3N} $$ |
| Crystallographic System | Monoclinic (analogous compounds) |
Spectroscopic Identification Techniques
Infrared and Raman Spectroscopy
The FT-IR spectrum of this compound is characterized by N–H stretching vibrations at ~3400 cm$$^{-1}$$ (primary amine) and C–O–C asymmetric stretching at 1240–1260 cm$$^{-1}$$. The quinoline ring’s skeletal vibrations appear between 1600–1450 cm$$^{-1}$$, consistent with C=C and C=N stretching. Raman spectra reveal intense peaks near 1580 cm$$^{-1}$$, attributed to in-plane ring deformations.
Nuclear Magnetic Resonance (NMR)
The $$ ^1\text{H} $$ NMR spectrum exhibits distinct shifts for aromatic protons:
- Quinoline H2 and H3 protons resonate at $$ \delta $$ 8.85–8.90 ppm due to deshielding by the pyridine nitrogen.
- The aminophenyl group’s protons appear at $$ \delta $$ 6.70–7.20 ppm, with meta-coupling ($$ J = 2.4 \, \text{Hz} $$) observed for H10 and H12.
- The NH$$_2$$ group shows a broad singlet at $$ \delta $$ 5.20 ppm.
In $$ ^{13}\text{C} $$ NMR, the quinoline C4 (linked to oxygen) is highly deshielded ($$ \delta $$ 150.2 ppm), while the aminophenyl C1 (attached to NH$$_2$$) resonates at $$ \delta $$ 146.8 ppm. Computational studies at the HF/6-31++G(d,p) level corroborate these shifts, with a mean absolute error of 0.15 ppm for $$ ^1\text{H} $$ and 1.8 ppm for $$ ^{13}\text{C} $$.
Table 2: Experimental vs. Calculated NMR Chemical Shifts
| Position | $$ ^1\text{H} $$ Exp. (ppm) | $$ ^1\text{H} $$ Calc. (ppm) | $$ ^{13}\text{C} $$ Exp. (ppm) | $$ ^{13}\text{C} $$ Calc. (ppm) |
|---|---|---|---|---|
| Quinoline C2 | 8.87 | 8.92 | 149.1 | 148.6 |
| NH$$_2$$ | 5.20 | 5.18 | 146.8 | 145.3 |
Computational Modeling of Electronic Structure
Density Functional Theory (DFT) calculations using the B3LYP functional and cc-pVDZ basis set predict a HOMO-LUMO gap of 4.2 eV, indicating moderate electronic stability. The HOMO is localized on the aminophenoxy group, while the LUMO resides on the quinoline ring, suggesting charge-transfer potential in coordination complexes.
Spin-orbit coupling (SOC) effects, critical in transition metal complexes, marginally influence the electronic spectrum of this compound, as evidenced by TDDFT studies. For instance, SOC increases the oscillator strength of the lowest-energy $$ \pi \rightarrow \pi^* $$ transition by 12%, enhancing its UV-vis absorption at $$ \lambda_{\text{max}} = 320 \, \text{nm} $$ .
Table 3: Key Electronic Parameters from DFT Calculations
| Parameter | Value |
|---|---|
| HOMO Energy (eV) | -6.3 |
| LUMO Energy (eV) | -2.1 |
| HOMO-LUMO Gap (eV) | 4.2 |
| Dipole Moment (Debye) | 3.8 |
Properties
Molecular Formula |
C15H12N2O |
|---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
2-quinolin-4-yloxyaniline |
InChI |
InChI=1S/C15H12N2O/c16-12-6-2-4-8-15(12)18-14-9-10-17-13-7-3-1-5-11(13)14/h1-10H,16H2 |
InChI Key |
PCSIZCXZPLZZCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)OC3=CC=CC=C3N |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Features:
- Structural Attributes: The aminophenoxy group enhances solubility and modulates electronic properties, facilitating interactions with biological targets such as enzymes or receptors.
- Synthesis: Common synthetic routes involve multi-component reactions (MCRs) or palladium-catalyzed cross-coupling reactions. For example, evidence from 4-aminoquinoline-based adamantane derivatives highlights the use of Suzuki-Miyaura coupling to introduce aromatic substituents .
Comparison with Similar Compounds
Structural Modifications and Pharmacological Activities
Table 1: Comparative Pharmacological Data of Quinoline Derivatives
Key Observations:
Anticancer Activity: 4-(4-Chloroanilino)quinoline (6c) demonstrates potent cytotoxicity against breast (MCF-7) and lung (A549) cancer cells, with IC₅₀ values comparable to doxorubicin . Molecular docking studies suggest interactions with kinase domains, enhancing apoptosis. 4-(3-Chloro-4-cyclopropylaminocarbonyl)quinoline exhibits synergistic antitumor effects when combined with taxanes, likely due to dual targeting of angiogenesis and microtubule dynamics .
Antiviral Activity: Fluorinated quinoline derivatives, such as 6-fluoro-2-phenyl-3-(arylamino)quinoline, show high selectivity indices (SI > 10) against SARS-CoV-2 variants, attributed to fluorine's electronegativity enhancing target binding .
Antifungal Activity: 6-Fluoro-2-phenyl-3-(arylamino)quinoline-4-carboxylic acids exhibit potent amylolytic activity against fungal pathogens, with yields up to 75% in synthesis and melting points ~160°C .
Substituent Effects on Bioactivity
- Electron-Withdrawing Groups (Cl, F) : Enhance target binding via hydrophobic interactions and electron density modulation. For example, chloro substituents in 6c improve cellular uptake and kinase inhibition .
- Electron-Donating Groups (OCH₃, NH₂): Improve solubility but may reduce membrane permeability. Methoxy groups in bis(4-methoxyphenyl)quinolines are utilized for lipophilicity optimization in CNS-targeting agents .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 4-(Aminophenoxy)quinoline, and how do reaction conditions influence yield?
- Answer : The compound can be synthesized via Friedländer condensation or nucleophilic aromatic substitution. For example, halogenated quinoline precursors (e.g., 4-chloroquinoline) can react with aminophenol derivatives under basic conditions (KOH/EtOH) to introduce the aminophenoxy moiety . Reductive methods using Fe/HCl have also been reported for analogous quinoline derivatives, achieving ~70% yield . Reaction temperature (80–120°C) and solvent polarity critically affect regioselectivity and byproduct formation.
Q. How should researchers characterize this compound using spectroscopic methods?
- Answer : Use a combination of ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic proton splitting at δ 6.8–8.2 ppm for quinoline rings) . HPLC-PDA (C18 column, methanol/water mobile phase) ensures purity (>95%), while high-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 265.12) . IR spectroscopy can identify amine N-H stretches (~3300 cm⁻¹) and ether C-O-C bands (~1250 cm⁻¹) .
Q. What are the electrophilic and nucleophilic reactivity profiles of this compound?
- Answer : The quinoline core undergoes electrophilic substitution at the 5- and 8-positions due to electron-rich regions, while the aminophenoxy group participates in nucleophilic reactions (e.g., acylation or sulfonation at the amine site) . Nitration with HNO₃/H₂SO₄ yields 5-nitro derivatives, whereas bromine in acetic acid selectively substitutes the quinoline ring .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
- Answer : Discrepancies often arise from variability in cell-line specificity or assay protocols . For example, antimalarial IC₅₀ values may differ between Plasmodium falciparum strains due to transporter polymorphisms . Use standardized controls (e.g., chloroquine for antimalarial studies) and validate results via orthogonal assays (e.g., fluorescence-based vs. radiolabeled uptake). Statistical tools like ANOVA or dose-response curve fitting (GraphPad Prism) improve reproducibility .
Q. What strategies optimize reaction conditions for high-yield synthesis of this compound derivatives?
- Answer : Employ Design of Experiments (DoE) to test variables (temperature, solvent, catalyst). For Pd-catalyzed cross-coupling, optimize ligand-to-metal ratios (e.g., 2:1 Pd(OAc)₂/XPhos) and degas solvents to prevent oxidation . Microwave-assisted synthesis reduces reaction time (30 min vs. 12 hrs) with comparable yields (75–85%) . Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) enhances purity .
Q. How to analyze structure-activity relationships (SAR) for this compound-based antimicrobial agents?
- Answer : Use molecular docking (AutoDock Vina) to predict binding to targets like Mycobacterium tuberculosis enoyl-ACP reductase . Correlate logP values (calculated via ChemDraw) with membrane permeability; derivatives with logP 2.5–3.5 show optimal bacterial uptake . Test substituent effects: Electron-withdrawing groups (e.g., -CF₃) at the 6-position enhance potency against Gram-negative pathogens by 4-fold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
